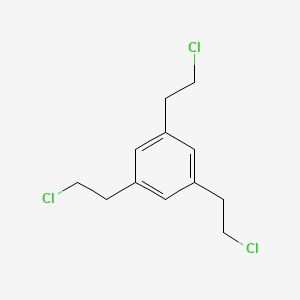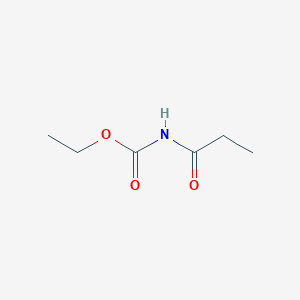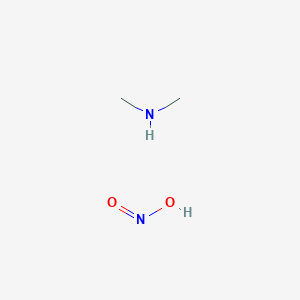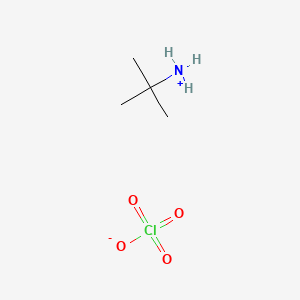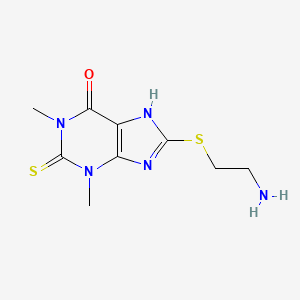
Bis(trimethylsilyl) acetylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl) acetylphosphonate is an organophosphorus compound characterized by the presence of trimethylsilyl groups attached to a phosphonate moiety. This compound is notable for its utility in various chemical reactions and its role as a reagent in organic synthesis. The trimethylsilyl groups confer unique properties, such as increased volatility and chemical inertness, making it a valuable compound in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(trimethylsilyl) acetylphosphonate typically involves the reaction of acetylphosphonate with trimethylsilyl chloride in the presence of a base. This reaction proceeds under mild conditions and yields the desired product with high efficiency. The general reaction scheme is as follows: [ \text{Acetylphosphonate} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{this compound} + 2 \text{(Hydrochloric acid)} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Commonly used bases include triethylamine or pyridine, which facilitate the silylation reaction.
Chemical Reactions Analysis
Types of Reactions: Bis(trimethylsilyl) acetylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or protic solvents, the compound can hydrolyze to form acetylphosphonic acid and trimethylsilanol.
Silylation Reactions: It can act as a silylating agent, transferring trimethylsilyl groups to other molecules.
Common Reagents and Conditions:
Hydrolysis: Water or methanol is commonly used to hydrolyze this compound.
Silylation: Reagents such as hexamethyldisilazane or bis(trimethylsilyl)acetamide are used in silylation reactions.
Major Products Formed:
Hydrolysis: Acetylphosphonic acid and trimethylsilanol.
Silylation: Trimethylsilyl ethers or esters of the target molecules.
Scientific Research Applications
Bis(trimethylsilyl) acetylphosphonate finds applications in various fields, including:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a silylating agent.
Biology: Employed in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of bis(trimethylsilyl) acetylphosphonate involves the transfer of trimethylsilyl groups to target molecules. This silylation process can protect reactive functional groups during chemical synthesis, thereby enhancing the stability and reactivity of intermediates. The compound’s ability to act as a silylating agent is attributed to the high reactivity of the trimethylsilyl groups, which readily form bonds with nucleophilic sites on target molecules.
Comparison with Similar Compounds
N,O-Bis(trimethylsilyl)acetamide: Another silylating agent used in organic synthesis.
Hexamethyldisilazane: Commonly used for silylation reactions.
Diethyl(trimethylsilyl)amine: Utilized in the synthesis of trimethylsilyl esters.
Uniqueness: Bis(trimethylsilyl) acetylphosphonate is unique due to its dual functionality as both a phosphonate and a silylating agent. This dual functionality allows it to participate in a wider range of chemical reactions compared to other silylating agents. Additionally, its ability to form stable intermediates makes it a valuable reagent in complex organic syntheses.
Properties
CAS No. |
6838-42-2 |
|---|---|
Molecular Formula |
C8H21O4PSi2 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
1-bis(trimethylsilyloxy)phosphorylethanone |
InChI |
InChI=1S/C8H21O4PSi2/c1-8(9)13(10,11-14(2,3)4)12-15(5,6)7/h1-7H3 |
InChI Key |
DFVRXPMMBLUWAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




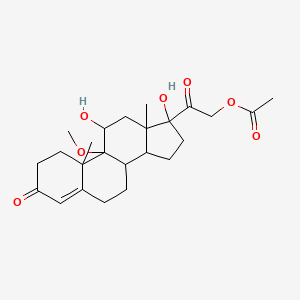


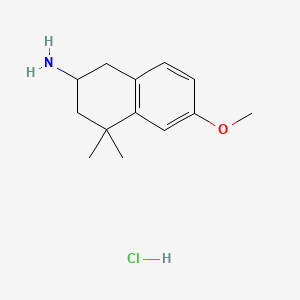
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
